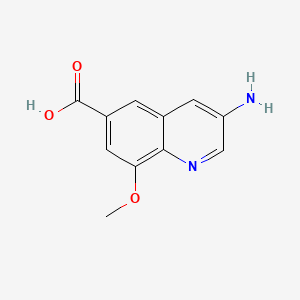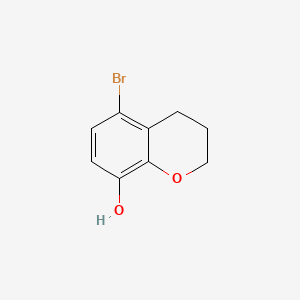
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
準備方法
The synthesis of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts to promote the cycloaddition. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its antimicrobial and antiviral properties.
作用機序
The mechanism of action of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, leading to inhibition or activation of these targets . The azido group can also participate in bioorthogonal reactions, making the compound useful in bioconjugation and labeling studies .
類似化合物との比較
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate: This compound has a chloro substituent instead of an azido group, which affects its reactivity and biological activity.
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of an azido group results in different chemical properties and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and potential for bioorthogonal chemistry .
特性
CAS番号 |
112881-60-4 |
|---|---|
分子式 |
C12H12N6O2 |
分子量 |
272.26 g/mol |
IUPAC名 |
ethyl 5-azido-1-benzyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12N6O2/c1-2-20-12(19)10-11(15-16-13)18(17-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChIキー |
TZVVBPSFJGDZGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

